BenchChemオンラインストアへようこそ!

4-(Pentafluoroethyl)benzylamine

Conformational analysis Steric parameters Fluorinated substituents

4-(Pentafluoroethyl)benzylamine (CAS 128273‑62‑1) is a para‑substituted benzylamine bearing the pentafluoroethyl (–C₂F₅) group on the aromatic ring. With molecular formula C₉H₈F₅N and a molecular weight of 225.16 g mol⁻¹, it serves as a versatile primary‑amine building block for medicinal chemistry, agrochemical research, and materials science.

Molecular Formula C9H8F5N
Molecular Weight 225.16 g/mol
CAS No. 128273-62-1
Cat. No. B1611376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pentafluoroethyl)benzylamine
CAS128273-62-1
Molecular FormulaC9H8F5N
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C(C(F)(F)F)(F)F
InChIInChI=1S/C9H8F5N/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4H,5,15H2
InChIKeyIKERQTORZIQKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pentafluoroethyl)benzylamine (CAS 128273-62-1) | Fluorinated Benzylamine Building Block for Drug Discovery


4-(Pentafluoroethyl)benzylamine (CAS 128273‑62‑1) is a para‑substituted benzylamine bearing the pentafluoroethyl (–C₂F₅) group on the aromatic ring . With molecular formula C₉H₈F₅N and a molecular weight of 225.16 g mol⁻¹, it serves as a versatile primary‑amine building block for medicinal chemistry, agrochemical research, and materials science . The –C₂F₅ substituent imparts distinct electronic and steric features that differentiate it from the more common –CF₃ analogue, and these differences are directly relevant to compound selection in lead‑optimisation programmes.

Why 4-(Pentafluoroethyl)benzylamine Cannot Be Replaced by Common Fluorinated Benzylamines


Fluorinated benzylamines are often treated as interchangeable building blocks, but the –C₂F₅ group is not a simple extension of –CF₃. The pentafluoroethyl substituent simultaneously increases lipophilicity, steric bulk, and electron‑withdrawing capacity relative to the trifluoromethyl analogue [1]. These physicochemical changes translate into quantifiable differences in in vitro potency, metabolic stability, and receptor‑binding conformation [2]. Consequently, substituting 4‑(pentafluoroethyl)benzylamine with 4‑(trifluoromethyl)benzylamine (CAS 3300‑51‑4) or other fluorinated congeners without experimental verification risks a significant loss of biological activity and intellectual property novelty.

Quantitative Differentiation of 4-(Pentafluoroethyl)benzylamine vs. 4-(Trifluoromethyl)benzylamine


Conformational Bulk: A‑Value of –C₂F₅ vs. –CF₃

The conformational free energy (A‑value) of the pentafluoroethyl group is 2.67 kcal mol⁻¹, substantially larger than the commonly accepted A‑value for trifluoromethyl (≈2.1 kcal mol⁻¹) [1]. This ~0.6 kcal mol⁻¹ difference indicates that –C₂F₅ occupies a significantly larger steric volume in the cyclohexane chair flip equilibrium, which is directly relevant to receptor‑binding pocket occupancy and conformational pre‑organisation.

Conformational analysis Steric parameters Fluorinated substituents

In Vitro Potency Advantage: PAM EC₅₀ Shift from –CF₃ to –C₂F₅

In a medicinal chemistry optimisation programme, replacing a –CF₃ group with –C₂F₅ on the same scaffold increased in vitro PAM potency by a factor of 15, achieving an EC₅₀ of 1 nM [1]. While the study did not use free 4‑(pentafluoroethyl)benzylamine, it demonstrates the magnitude of potency gain that the –C₂F₅ substituent can confer over –CF₃ in a well‑controlled comparison.

Positive allosteric modulator GPCR Structure–activity relationship

Lipophilicity and Electron‑Withdrawing Balance

The –C₂F₅ group simultaneously increases lipophilicity (estimated π ≈ 1.2 vs. π = 0.88 for –CF₃) and exerts a stronger electron‑withdrawing effect, lowering the pKa of the adjacent benzylamine nitrogen relative to the –CF₃ analogue [1][2]. Although experimentally measured logP and pKa values for the free benzylamine are not yet published, the class‑level trend is well established: perfluoroalkyl chain elongation raises logP while reducing basicity, which can improve membrane permeability and reduce P‑glycoprotein recognition.

Lipophilicity Electron‑withdrawing group Bioavailability

Synthetic Accessibility: Primary Amine vs. Protected Analogues

4‑(Pentafluoroethyl)benzylamine is supplied as the free primary amine (purity typically ≥ 95 %) [1], enabling direct use in amide coupling, reductive amination, and imine formation without a deprotection step. This contrasts with several commercially available fluorinated benzylamine derivatives that are offered only as N‑Boc or N‑Cbz protected forms, which add synthetic steps and reduce atom economy.

Synthetic handle Amine reactivity Building block

Optimal Application Scenarios for 4-(Pentafluoroethyl)benzylamine Based on Differential Evidence


Lead Optimisation of GPCR Positive Allosteric Modulators

When a trifluoromethyl‑containing hit exhibits potency in the high nanomolar range, replacement with 4‑(pentafluoroethyl)benzylamine can be evaluated to exploit the 15‑fold PAM EC₅₀ improvement observed for the –C₂F₅ substituent [4]. The free amine handle allows rapid analogue synthesis, and the increased steric bulk may fill hydrophobic sub‑pockets inaccessible to –CF₃.

Scaffold Hopping in Kinase Inhibitor Programmes

The larger A‑value of –C₂F₅ (2.67 kcal mol⁻¹) relative to –CF₃ provides a means to modulate hinge‑region occupancy and selectivity in kinase ATP‑binding sites [3]. 4‑(Pentafluoroethyl)benzylamine can be incorporated into a hinge‑binding motif as a para‑substituted benzylamine fragment, offering distinct conformational preferences compared to the trifluoromethyl analogue.

Improving CNS Drug Bioavailability Through Balanced Lipophilicity

The simultaneous increase in lipophilicity (Δπ ≈ +0.32) and reduction in basicity expected for 4‑(pentafluoroethyl)benzylamine compared to 4‑(trifluoromethyl)benzylamine can enhance passive membrane permeability while mitigating P‑gp efflux [1][2]. This makes it a candidate building block for CNS‑penetrant molecules where the trifluoromethyl analogue fails to achieve adequate brain exposure.

Parallel Library Synthesis for Patent Expansion

As a free primary amine with commercial availability at ≥ 95 % purity, 4‑(pentafluoroethyl)benzylamine can be directly plated into amide‑ or sulfonamide‑based library protocols without deprotection [5]. Its differentiated –C₂F₅ group strengthens composition‑of‑matter patent claims compared to libraries built solely on –CF₃ scaffolds.

Quote Request

Request a Quote for 4-(Pentafluoroethyl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.